1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine
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Overview
Description
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is a heterocyclic compound that features a fused pyrazole and azepine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the Biginelli-type reaction, which combines aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes developed in laboratory settings can be adapted for larger-scale production. These methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly on the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT7 antagonist, it binds to the 5-HT7 receptor, inhibiting its activity and thereby modulating neurotransmission . The exact pathways and molecular interactions depend on the specific derivatives and their functional groups .
Comparison with Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- 4,5,6,7-tetrahydroindazoles and their derivatives
Uniqueness: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is unique due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent, particularly in targeting specific receptors, sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-6-4-9-10-7(6)5-8-3-1/h4,8H,1-3,5H2,(H,9,10) |
InChI Key |
PTXSURLTHZHRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)NN=C2 |
Origin of Product |
United States |
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